7-hydroxy-5-methoxy-2-phenyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one
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Description
7-hydroxy-5-methoxy-2-phenyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one, also known as Hesperetin, is a flavanone found in citrus fruits and has been the subject of numerous scientific studies due to its potential therapeutic properties. Hesperetin has been shown to possess antioxidant, anti-inflammatory, anticancer, and neuroprotective effects, making it a promising candidate for drug development.
Scientific Research Applications
Antioxidant Properties and Structure-Activity Relationships
Hydroxycinnamic acids (HCAs), structurally similar to the compound of interest, have been extensively studied for their antioxidant properties. Research emphasizes the significance of structural features such as unsaturated bonds and modifications of the aromatic ring in enhancing antioxidant activity. These findings suggest that optimizing the structure of molecules similar to 7-hydroxy-5-methoxy-2-phenyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one could lead to potent antioxidants beneficial for managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).
Synthetic Protocols for Chromenones
Chromenones, core structures to which our compound is related, are crucial in pharmacology due to their significant biological activities. The synthetic protocols for chromenones involve various reactions, including Suzuki coupling and Michael acceptor reactions. These methodologies highlight the potential for synthesizing biologically active derivatives of this compound, which could be of considerable pharmacological importance (Mazimba, 2016).
Sustainable Access to Functional Materials
The derivation of functional materials from plant biomass, including furan derivatives, showcases the potential for this compound in sustainable material production. This compound could play a role in the development of new polymers, functional materials, and even fuels, emphasizing the versatility and ecological benefits of employing such molecules in material science (Chernyshev et al., 2017).
Anticorrosive Applications
Quinoline derivatives, related to the chemical structure of the compound of interest, exhibit significant anticorrosive properties. Their ability to form stable chelating complexes with metallic surfaces suggests that this compound and its derivatives could be explored as potential anticorrosive agents for protecting metal surfaces, highlighting an industrial application beyond pharmacology (Verma et al., 2020).
properties
IUPAC Name |
7-hydroxy-5-methoxy-2-phenyl-8-(piperidin-1-ylmethyl)chromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-26-20-12-17(24)16(14-23-10-6-3-7-11-23)22-21(20)18(25)13-19(27-22)15-8-4-2-5-9-15/h2,4-5,8-9,12-13,24H,3,6-7,10-11,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLJFCORVKJCRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=O)C=C(OC2=C(C(=C1)O)CN3CCCCC3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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